4-(2-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound that features an imidazole ring, a tert-butylcarbamoyl group, and a benzamide moiety
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are key components of functional molecules used in various applications .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of activities of imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the desired substituents.
Introduction of the tert-Butylcarbamoyl Group: This step involves the reaction of the imidazole derivative with tert-butyl isocyanate under controlled conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydride.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drugs with antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
4-(2-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butylcarbamoyl group and the benzamide moiety distinguishes it from other imidazole-containing compounds, potentially offering unique pharmacological properties .
Properties
IUPAC Name |
4-[2-[2-(tert-butylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-5-7-18(8-6-17)15-26-22(30)19-9-11-20(12-10-19)28-14-13-25-23(28)31-16-21(29)27-24(2,3)4/h5-14H,15-16H2,1-4H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMWIGLLXJMJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.